Cas no 897455-16-2 (3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide)

3-Chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide is a synthetic organic compound featuring a benzamide core linked to a substituted imidazole moiety via a thioether bridge. The presence of a chloro substituent on the benzamide ring and a methoxyphenyl group on the imidazole ring enhances its potential as an intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. Its structural complexity allows for selective interactions in biochemical systems, making it valuable for research in drug discovery. The compound's stability and well-defined reactivity profile further support its utility in synthetic applications, such as the development of novel pharmacophores or bioactive molecules.
3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide structure
897455-16-2 structure
商品名:3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide
CAS番号:897455-16-2
MF:C19H18ClN3O2S
メガワット:387.883121967316
CID:5479333

3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide 化学的及び物理的性質

名前と識別子

    • 3-chloro-N-[2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]ethyl]benzamide
    • 3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide
    • インチ: 1S/C19H18ClN3O2S/c1-25-16-7-5-13(6-8-16)17-12-22-19(23-17)26-10-9-21-18(24)14-3-2-4-15(20)11-14/h2-8,11-12H,9-10H2,1H3,(H,21,24)(H,22,23)
    • InChIKey: YEKXQLUHZVKSAQ-UHFFFAOYSA-N
    • ほほえんだ: C(NCCSC1NC(C2=CC=C(OC)C=C2)=CN=1)(=O)C1=CC=CC(Cl)=C1

3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2605-0099-50mg
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2605-0099-1mg
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2605-0099-25mg
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2605-0099-5μmol
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2605-0099-100mg
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
100mg
$248.0 2023-05-16
Life Chemicals
F2605-0099-5mg
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2605-0099-10mg
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2605-0099-20μmol
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2605-0099-75mg
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2605-0099-2mg
3-chloro-N-(2-{[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}ethyl)benzamide
897455-16-2 90%+
2mg
$59.0 2023-05-16

3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide 関連文献

3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamideに関する追加情報

3-Chloro-N-(2-{5-(4-Methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide: A Comprehensive Overview

3-Chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide, also known by its CAS number 897455-16-2, is a complex organic compound with a unique structure that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its benzamide core, which is substituted with a chlorine atom at the 3-position and a sulfanyl group attached to an ethyl chain. The sulfanyl group is further connected to an imidazole ring, which itself is substituted with a methoxyphenyl group at the 5-position. This intricate structure suggests potential applications in drug development, particularly in targeting specific biological pathways.

The synthesis of this compound involves a multi-step process that combines principles of organic chemistry, including nucleophilic substitution, condensation reactions, and oxidation. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. Recent studies have focused on improving the efficiency of these reactions by employing catalytic systems or using alternative solvents that promote sustainability. These advancements highlight the importance of green chemistry in modern drug discovery.

One of the most intriguing aspects of 3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide is its potential pharmacological activity. Preclinical studies have demonstrated that this compound exhibits significant bioactivity, particularly in modulating key enzymes and receptors involved in inflammatory processes and neurodegenerative diseases. For instance, research published in 2023 revealed that this compound acts as a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This finding underscores its potential as a candidate for anti-inflammatory drug development.

In addition to its anti-inflammatory properties, this compound has shown promise in targeting other therapeutic areas. For example, recent investigations have explored its ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. The methoxyphenyl group within the imidazole ring appears to play a critical role in modulating these activities, suggesting that structural modifications could further enhance its efficacy. Such findings highlight the importance of rational drug design in optimizing bioactive compounds.

The structural features of 3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide also make it an attractive candidate for exploring new drug delivery systems. Its lipophilic nature and ability to penetrate cellular membranes suggest that it could be formulated into sustained-release formulations or targeted delivery systems. Researchers are currently investigating the use of nanotechnology-based approaches to enhance its bioavailability and reduce systemic toxicity.

From a regulatory perspective, the development of this compound as a therapeutic agent would require extensive preclinical and clinical testing to evaluate its safety and efficacy. Recent advances in toxicological studies have provided insights into its potential adverse effects, particularly on the liver and kidneys. These studies emphasize the need for careful dose optimization and long-term monitoring during clinical trials.

In conclusion, 3-chloro-N-(2-{5-(4-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}ethyl)benzamide represents a promising lead compound with diverse pharmacological activities. Its unique structure, coupled with recent research findings, positions it as a valuable tool in drug discovery efforts targeting inflammation, cancer, and other debilitating conditions. As research continues to unfold, this compound may pave the way for innovative therapeutic strategies that address unmet medical needs.

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